molecular formula C6H9NO B12957867 (5S)-1-Azabicyclo[3.2.0]heptan-7-one CAS No. 67506-08-5

(5S)-1-Azabicyclo[3.2.0]heptan-7-one

Katalognummer: B12957867
CAS-Nummer: 67506-08-5
Molekulargewicht: 111.14 g/mol
InChI-Schlüssel: INAHHIFQCVEWPW-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-1-Azabicyclo[3.2.0]heptan-7-one is a carbapenam, a fundamental bicyclic β-lactam structure of significant interest in pharmaceutical research and synthetic organic chemistry . This compound features the distinctive azabicyclo[3.2.0]heptane ring system, which serves as a crucial synthetic precursor for developing more complex biologically active molecules. The (5S) stereochemistry is particularly important for defining the compound's three-dimensional structure and its subsequent biological interactions. Researchers utilize this core scaffold to access a wide range of derivatives, including 4-oxa-1-azabicyclo[3.2.0]heptan-7-one structures, which have been investigated as potent antitumor agents and cysteine protease inhibitors targeting cathepsins B, L, K, and S . The compound's synthesis often begins from pyrrole, involving substitution, catalytic hydrogenation to produce pyrrolidine-2-acetic acid derivatives, and subsequent cyclization . As a key intermediate in β-lactam chemistry, (5S)-1-Azabicyclo[3.2.0]heptan-7-one is invaluable for exploring novel antibiotic mechanisms, such as β-lactamase inhibition , and for creating new therapeutic agents for oncology and infectious diseases. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

67506-08-5

Molekularformel

C6H9NO

Molekulargewicht

111.14 g/mol

IUPAC-Name

(5S)-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C6H9NO/c8-6-4-5-2-1-3-7(5)6/h5H,1-4H2/t5-/m0/s1

InChI-Schlüssel

INAHHIFQCVEWPW-YFKPBYRVSA-N

Isomerische SMILES

C1C[C@H]2CC(=O)N2C1

Kanonische SMILES

C1CC2CC(=O)N2C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of amino acids or their derivatives. One common method involves the catalytic hydrogenation of diesters in an acidic medium, followed by cyclization using phosphine oxides. For example, the hydrogenation of ethyl pyrrole-2-acetate derivatives over a rhodium catalyst in the presence of acetic acid can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of (S)-1-Azabicyclo[3.2.0]heptan-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure hydrogenation systems to ensure efficient and scalable synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different stereoisomers depending on the conditions used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups into the bicyclic structure.

Wissenschaftliche Forschungsanwendungen

(S)-1-Azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-1-Azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics . This interaction is crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Stereoisomers and Enantiomers

  • (1S,5R)-6-Azabicyclo[3.2.0]heptan-7-one (RN: 39155-95-8) and (1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one (ChemSpider ID: 5496472) are stereoisomers of the target compound.
    • Key Differences : The stereochemical configuration at C1 and C5 affects synthetic pathways and biological interactions. For example, the (5S) configuration in the target compound is critical for cysteine protease inhibition, whereas the (1R,5S) isomer may exhibit divergent binding properties .
    • Synthesis : Racemic mixtures (e.g., rac-(1R,5S)-6-azabicyclo[3.2.0]heptan-7-one) are often resolved chromatographically, but acidolysis of the N-Boc group in (5S)-configured derivatives can lead to instability (e.g., gel formation in TFA/DCM) .

Substituent-Modified Derivatives

Derivatives with substituents at C3, C6, or the β-lactam nitrogen show altered reactivity and bioactivity:

Table 1: Key Derivatives and Properties
Compound Name Substituents Yield (%) Key Findings References
(±)-6-Allyl-6-phenyl-1-azabicyclo[3.2.0]heptan-7-one (8a) Allyl, phenyl at C6 58 Enhanced lipophilicity; confirmed by ¹H/¹³C NMR
(±)-6-Allyl-6-(4-bromophenyl) analog (8e) 4-Bromophenyl at C6 53 Electron-withdrawing group improves stability
(±)-6-Allyl-6-(thiophen-2-yl) analog (8g) Thiophene at C6 45 Heteroaromatic substituent modulates π-π interactions
3-Acetamido-4-oxa-1-azabicyclo[3.2.0]heptan-7-one 4-Oxa, acetamido at C3 N/A Potent papain inhibitor (IC₅₀: low nM); S1' site binding
  • Substituent Effects: C6 Modifications: Bulky groups (e.g., phenyl, bromophenyl) increase steric hindrance, reducing hydrolysis susceptibility of the β-lactam ring . C3 Modifications: Aromatic or tricyclic groups (e.g., anthraquinone in compound 7) enhance enzyme inhibition via hydrophobic interactions with protease subsites (e.g., Trp177 in papain) .

Heteroatom Variants

4-Oxa Analogs
  • 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one replaces a carbon with oxygen, reducing ring strain. Activity: These derivatives are potent, non-peptidic inhibitors of papain-family cysteine proteases (cathepsins B, L, K, S). The (5S) stereochemistry is essential for selectivity . Example: 3-Substituted-4-oxa analogs (e.g., compound 14) show 10–100x higher potency than non-oxa counterparts due to optimized S1'/S2' subsite interactions .
4-Thia Analogs
  • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (e.g., cephalosporin derivatives) replaces oxygen with sulfur, altering electronic properties and antibiotic activity .

Related Bicyclic Frameworks

Table 2: Comparison of Bicyclic Cores
Core Structure Ring System Key Features References
2-Azabicyclo[2.2.0]hexanes Smaller ring ([2.2.0]) Higher strain; limited stability
3-Azabicyclo[3.1.1]heptan-2-one Alternative bridgehead Distinct conformational flexibility
1-Azabicyclo[2.2.1]heptan-3-one Norbornane-like Rigid structure; used in peptidomimetics
  • Structural Insights :
    • The [3.2.0] system balances strain and stability, enabling both synthetic accessibility and biological relevance.
    • Larger rings (e.g., [3.3.0]) or additional heteroatoms (e.g., 7-azabicyclo[3.2.0]heptan-6-one) alter solubility and metabolic profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.